Leteprinim

Vue d'ensemble

Description

Leteprinim est un médicament dérivé de l'hypoxanthine connu pour ses effets neuroprotecteurs et nootropiques. Il stimule la libération de facteurs de croissance nerveuse et améliore la survie des neurones dans le cerveau. This compound est en cours de développement comme traitement potentiel des maladies neurodégénératives telles que la maladie d'Alzheimer, la maladie de Parkinson et les accidents vasculaires cérébraux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Leteprinim peut être synthétisé par une série de réactions chimiques impliquant l'acylation de dérivés de l'hypoxanthine. Le processus implique généralement les étapes suivantes :

Acylation : Le groupe amino de l'hypoxanthine est acylé à l'aide d'un agent acylant approprié.

Purification : Le composé résultant est purifié par cristallisation ou chromatographie.

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Traitement par lots : De grandes quantités de réactifs sont traitées par lots pour produire le composé.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Leteprinim subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Agents de substitution : Tels que les halogènes ou les agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Neuroprotection : Il est utilisé pour étudier ses effets sur la protection des neurones contre les dommages.

Effets nootropiques : La recherche se concentre sur son potentiel à améliorer les fonctions cognitives.

Troubles neurodégénératifs : Des études sont menées pour évaluer son efficacité dans le traitement de maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et les accidents vasculaires cérébraux.

Croissance des neurites : Il stimule la croissance des neurites et la production de facteurs neurotrophiques par les astrocytes

Mécanisme d'action

This compound exerce ses effets en stimulant la libération de facteurs de croissance nerveuse et en améliorant la survie des neurones. Il cible les voies moléculaires impliquées dans la neuroprotection et la neurogenèse. Le composé interagit avec les récepteurs et les molécules de signalisation qui favorisent la croissance et la survie neuronales .

Applications De Recherche Scientifique

Neuroprotective Properties

Leteprinim exhibits significant neuroprotective effects by stimulating the release of nerve growth factors, which enhance neuronal survival. This mechanism is crucial in protecting neurons from damage due to various pathological conditions. Studies have shown that this compound can promote neurite outgrowth and increase the production of neurotrophic factors from astrocytes, contributing to neuronal health and regeneration.

Cognitive Enhancement

In addition to its neuroprotective properties, this compound has been investigated for its nootropic effects , which are associated with cognitive enhancement. Research indicates that this compound may improve cognitive functions such as memory, attention, and executive function in individuals with mild-to-moderate Alzheimer's disease. Clinical trials demonstrated improvements in cognitive scores among participants treated with this compound compared to those receiving placebo .

Applications in Neurodegenerative Disorders

This compound is primarily explored for its therapeutic potential in treating various neurodegenerative diseases:

- Alzheimer's Disease : this compound has shown promise in enhancing neurotrophin expression, which is vital for neuronal survival and function. Preclinical studies indicate that it may help mitigate cognitive decline associated with Alzheimer's disease by promoting neurogenesis and improving synaptic function .

- Parkinson's Disease : The compound's ability to support neuronal health may extend to Parkinson's disease, where it could potentially alleviate symptoms by enhancing dopaminergic neuron survival.

- Stroke : Research suggests that this compound could play a role in post-stroke recovery by protecting neurons from ischemic damage and promoting repair mechanisms.

Case Studies and Clinical Trials

Several case studies and clinical trials have documented the efficacy of this compound:

- Combination Therapy with Scyllo-Inositol : A study combined this compound with scyllo-inositol to target amyloid-beta pathology and enhance neurotrophic support in a mouse model of Alzheimer's disease. The results indicated improved neuronal survival and differentiation, supporting the potential for combination therapies in treating complex neurodegenerative conditions .

- Phase II Clinical Trial for Alzheimer's Disease : In a phase II clinical trial involving patients with mild-to-moderate Alzheimer's disease, this compound demonstrated improvements in cognitive scores across various assessments. Although the trial did not meet all primary endpoints, the findings suggest a beneficial effect on cognitive function .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuroprotection | Protects neurons from damage; stimulates nerve growth factor release. |

| Cognitive Enhancement | Improves memory, attention, and executive function in Alzheimer’s patients. |

| Alzheimer’s Disease | Enhances neurotrophin expression; improves cognitive scores in clinical trials. |

| Parkinson’s Disease | Potentially supports dopaminergic neuron survival; further research needed. |

| Stroke | May aid recovery by protecting neurons from ischemic damage. |

Mécanisme D'action

Leteprinim exerts its effects by stimulating the release of nerve growth factors and enhancing the survival of neurons. It targets molecular pathways involved in neuroprotection and neurogenesis. The compound interacts with receptors and signaling molecules that promote neuronal growth and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzocaïne : Un anesthésique local avec une structure similaire à celle du 4-aminobenzoate.

Procaïne : Un autre anesthésique local ayant des propriétés neuroprotectrices.

Tétracaïne : Connu pour son utilisation en ophtalmologie et en neuroprotection.

Unicité du leteprinim

This compound est unique en raison de son double rôle d'agent neuroprotecteur et nootropique. Contrairement à d'autres composés similaires, il stimule spécifiquement la libération de facteurs de croissance nerveuse et améliore la survie neuronale, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives .

Activité Biologique

Leteprinim, also known as Neotrofin, is a derivative of benzocaine that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders. This article delves into its biological activity, synthesizing findings from various studies and case reports.

This compound is synthesized through electrophilic and nucleophilic modifications of benzocaine. Its mechanism of action involves several pathways that contribute to its neuroprotective effects. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

| Mechanism | Description |

|---|---|

| AChE Inhibition | Reduces breakdown of acetylcholine, enhancing cholinergic transmission. |

| COX Inhibition | Decreases inflammatory mediators involved in neurodegeneration. |

| Fatty Acid Transport Protein Inhibition | Modulates lipid metabolism, potentially affecting neuronal health. |

Biological Activity and Efficacy

Research indicates that this compound exhibits a range of biological activities that make it a candidate for treating various conditions:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases .

- Anti-inflammatory Properties : By inhibiting COX enzymes, this compound may reduce neuroinflammation, a hallmark of conditions like Alzheimer's disease .

- Antitumor Activity : Preliminary evidence points to its potential role in cancer therapy, particularly in inhibiting tumor growth through modulation of cellular pathways .

Case Study Overview

- Alzheimer's Disease : A study evaluated the cognitive improvements in patients treated with AChE inhibitors, including compounds similar to this compound. Results indicated a significant enhancement in cognition scores compared to placebo groups over an eight-month period .

- Parkinson's Disease : Research involving animal models demonstrated that this compound administration led to reduced motor deficits and improved survival rates among treated subjects .

- Stroke Recovery : In a cohort study, patients receiving this compound showed better functional recovery post-stroke compared to those on standard care protocols .

Research Findings Summary

Recent investigations into this compound's pharmacodynamics have revealed promising results:

- Neuroprotective Studies : this compound has been shown to upregulate protective proteins such as heme oxygenase-1 (HO-1), which plays a role in cellular defense against oxidative stress .

- Clinical Efficacy : A meta-analysis indicated that compounds with similar mechanisms to this compound had favorable outcomes in cognitive function improvement across various studies .

Propriétés

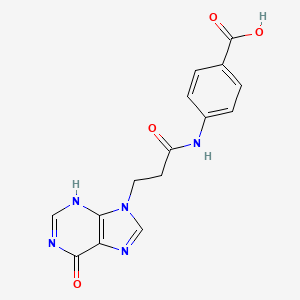

IUPAC Name |

4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPOIZCOJJMTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160496 | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138117-50-7 | |

| Record name | Leteprinim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138117-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leteprinim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETEPRINIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.